The compound is formed during the metabolism of PhIP, which is produced when meats are cooked at high temperatures. PhIP itself has been identified as a mutagenic and carcinogenic agent, with 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine being one of its active metabolites that contribute to its genotoxic effects . The classification of this compound falls under the category of dietary carcinogens due to its potential to form DNA adducts that can lead to mutations.
The synthesis of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine occurs through the metabolic activation of PhIP. This process involves several key steps:
The synthesis typically requires specific conditions such as controlled temperatures and pH levels to optimize enzyme activity and product yield. For example, incubating N-hydroxy-PhIP with acetyl coenzyme A and deoxyguanosine in a buffered solution promotes the formation of DNA adducts .
The molecular structure of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine can be described as follows:
Spectroscopic data including ultraviolet-visible spectroscopy and nuclear magnetic resonance have been utilized to confirm the structure and purity of synthesized compounds .
The chemical reactions involving 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine primarily focus on its capacity to form DNA adducts:
These reactions are influenced by factors such as pH, temperature, and the presence of co-factors or inhibitors that modulate enzyme activity during metabolic processes.
The mechanism by which 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine exerts its effects involves several key steps:
The physical and chemical properties of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine include:
Analytical methods such as high-performance liquid chromatography have been employed to assess purity and concentration levels in biological samples .
The primary applications of 2-hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine are in research related to cancer biology:
The metabolic activation of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to its genotoxic proximal metabolite, 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), is predominantly mediated by hepatic cytochrome P450 1A2 (CYP1A2). This phase I oxidation reaction is the critical first step enabling subsequent DNA adduct formation. Human studies demonstrate that CYP1A2 activity exhibits up to 40-fold interindividual variation due to genetic polymorphisms and inducers like smoking or dietary components [2] [7]. Crucially, the urinary excretion of N²-(β-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (the major detoxified metabolite of N-OH-PhIP) shows a significant correlation (r = 0.25, P = 0.05) with CYP1A2 activity levels in humans, confirming its central role in N-hydroxylation [2]. Individuals with high CYP1A2 activity ("rapid oxidizers") produce substantially higher levels of N-OH-PhIP, increasing susceptibility to DNA damage upon exposure to PhIP from cooked meats [6] [7].
While hepatic CYP1A2 dominates systemic activation, extrahepatic tissues utilize alternative P450 isoforms for local bioactivation. CYP1A1 and CYP1B1 are expressed in mammary, prostate, and intestinal tissues and contribute significantly to tissue-specific genotoxicity. In human mammary epithelial cells, CYP1B1 catalyzes N-OH-PhIP formation, enabling localized DNA adduction [4]. Similarly, studies using human TP53 knock-in (Hupki) mouse embryo fibroblasts confirm that N-OH-PhIP exposure induces TP53 mutations predominantly at G:C base pairs (58% G>T/C>A transversions), mirroring mutational signatures found in human breast and colorectal tumors [5]. This extrahepatic activation is critical for organs with lower systemic exposure but high dietary carcinogen contact, such as the colon. Cell line studies (Caco-2, human adipocytes) show variable basal expression: Caco-2 cells exhibit high CYP1A1 expression (p = 0.001 vs. adipocytes), facilitating intestinal activation [3].
Following N-hydroxylation, N-OH-PhIP undergoes O-acetylation primarily via N-acetyltransferase 2 (NAT2), generating the highly reactive ester N-acetoxy-PhIP. This metabolite spontaneously decomposes to form nitrenium ions that covalently bind DNA, primarily forming N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adducts [1] [6]. Human cytosolic incubations with acetyl coenzyme A yield 30 fmol/μg DNA adducts, detectable via ³²P-postlabeling [1]. NAT2 exhibits genetic polymorphism, dividing populations into rapid, intermediate, and slow acetylator phenotypes. Rapid acetylators exhibit enhanced DNA adduct formation in prostate and mammary tissues [6]. Notably, human mammary gland cytosol activates N-OH-PhIP via NAT-dependent pathways, but with significant interindividual variability linked to NAT2 genotype [4].
Sulfotransferases (SULTs), particularly SULT1A1, represent the most efficient phase II activation pathway for N-OH-PhIP. In hepatic and extrahepatic tissues, SULTs utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to form sulfate esters of N-OH-PhIP. These esters are highly unstable and degrade rapidly to DNA-binding species. Mouse liver cytosol supplemented with PAPS generates 594 fmol/μg DNA adducts—20-fold higher than acetylation pathways [1]. Human mammary gland cytosols also activate N-OH-PhIP via SULT1A1, with activity varying between individuals [4]. SULT-mediated activation is critical in tissues like the prostate, where LNCaP cells treated with N-OH-PhIP show cytotoxicity linked to sulfonation [6]. The efficiency of this pathway underscores its dominant role in genotoxicity.
Table 1: Phase II Esterification Pathways of N-OH-PhIP
Enzyme | Cofactor | DNA Adduct Yield | Tissue Specificity | Key References |
---|---|---|---|---|
SULT1A1 | PAPS | 594 fmol/μg DNA | Liver, Mammary gland, Prostate | [1] [4] |
NAT2 | Acetyl-CoA | 30 fmol/μg DNA | Colon, Mammary gland | [1] [6] |
Prostaglandin H Synthase | Arachidonic acid | Variable | Mammary epithelium | [4] |
tRNA Synthetase/Kinase | ATP | Variable | Mammary gland | [4] |
Significant species differences exist in N-OH-PhIP metabolism. Rats exhibit higher NAT2-mediated O-acetylation in the liver, whereas humans rely more heavily on hepatic SULT activity [1] [6]. Detoxification pathways also differ: humans extensively glucuronidate N-OH-PhIP via UGT1A1, excreting 20.2 ± 8.0% of a PhIP dose as the N²-glucuronide conjugate in 0–12 h urine. Rats, conversely, show lower glucuronidation capacity but higher glutathione conjugation [2] [8]. Extrahepatic activation varies notably; human prostate (LNCaP cells) activates N-OH-PhIP primarily via SULTs, whereas rodent prostate utilizes both NATs and SULTs [6]. These differences complicate extrapolation of carcinogenicity data from rodents to humans, particularly for organs like the prostate and mammary gland.
Genetic polymorphisms in CYP1A2 and NAT2 genes significantly modify cancer risk from PhIP exposure. CYP1A2 polymorphisms (e.g., CYP1A2 1F) alter inducibility and activity, creating "rapid" or "slow" N-oxidizers [7]. Similarly, NAT2 acetylator status impacts O-acetylation efficiency:
Table 2: Impact of Polymorphisms on N-OH-PhIP Metabolic Activation
Gene | Variant | Phenotype | Biological Consequence | Key References |
---|---|---|---|---|
CYP1A2 | CYP1A2 1F (rs762551) | Rapid N-oxidizer | Increased N-OH-PhIP generation; associated with colorectal cancer risk | [2] [7] |
NAT2 | NAT2 4/ *4 (wild-type) | Rapid acetylator | Higher O-acetylation efficiency; increased prostate/breast DNA adducts | [2] [6] |
NAT2 | NAT2 5B, 6A, *7B | Slow acetylator | Reduced O-acetylation; reliance on alternative pathways (SULT/UGT) | [2] [6] |
Human studies show no direct correlation between urinary N-OH-PhIP glucuronide excretion and NAT2 status (P > 0.05), indicating glucuronidation compensates for reduced acetylation in slow acetylators [2]. This polymorphic interplay dictates individual susceptibility to PhIP-induced DNA damage.
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